molecular formula C7H17N2O2+ B13851551 Bethanechol-d9

Bethanechol-d9

Cat. No.: B13851551
M. Wt: 170.28 g/mol
InChI Key: NZUPCNDJBJXXRF-WVZRYRIDSA-O
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Description

Bethanechol-d9 is a deuterated form of bethanechol, a synthetic ester that is structurally and pharmacologically similar to acetylcholine. Bethanechol is a parasympathomimetic choline carbamate that selectively stimulates muscarinic receptors without affecting nicotinic receptors. Unlike acetylcholine, bethanechol is not hydrolyzed by cholinesterase, resulting in a longer duration of action .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bethanechol-d9 can be synthesized by incorporating deuterium into the structure of bethanechol. The synthesis involves the reaction of deuterated trimethylamine with deuterated β-methylcholine chloride in the presence of a suitable base. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the incorporation of deuterium atoms.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using deuterated reagents and catalysts. The process includes purification steps such as crystallization and chromatography to obtain high-purity this compound. The final product is then formulated into pharmaceutical preparations for clinical use .

Chemical Reactions Analysis

Types of Reactions: Bethanechol-d9 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound to its reduced forms.

    Substitution: Substitution reactions can replace specific functional groups in this compound with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of this compound .

Scientific Research Applications

Bethanechol-d9 has several scientific research applications, including:

Mechanism of Action

Bethanechol-d9 exerts its effects by stimulating muscarinic receptors, which are part of the parasympathetic nervous system. The compound binds to postganglionic muscarinic receptors, leading to the activation of intracellular signaling pathways. This results in smooth muscle contractions in the bladder and gastrointestinal tract, promoting urinary retention relief and increased gastrointestinal motility .

Comparison with Similar Compounds

    Neostigmine: A cholinergic agent used to treat myasthenia gravis and urinary retention.

    Pilocarpine: A muscarinic agonist used to treat dry mouth and glaucoma.

    Carbachol: A cholinergic agonist used in ophthalmology to induce miosis.

Comparison: Bethanechol-d9 is unique due to its selective stimulation of muscarinic receptors without affecting nicotinic receptors. Unlike neostigmine and carbachol, this compound is not hydrolyzed by cholinesterase, resulting in a longer duration of action. Additionally, the incorporation of deuterium in this compound enhances its stability and pharmacokinetic properties compared to its non-deuterated counterparts .

Properties

Molecular Formula

C7H17N2O2+

Molecular Weight

170.28 g/mol

IUPAC Name

2-carbamoyloxypropyl-tris(trideuteriomethyl)azanium

InChI

InChI=1S/C7H16N2O2/c1-6(11-7(8)10)5-9(2,3)4/h6H,5H2,1-4H3,(H-,8,10)/p+1/i2D3,3D3,4D3

InChI Key

NZUPCNDJBJXXRF-WVZRYRIDSA-O

Isomeric SMILES

[2H]C([2H])([2H])[N+](CC(C)OC(=O)N)(C([2H])([2H])[2H])C([2H])([2H])[2H]

Canonical SMILES

CC(C[N+](C)(C)C)OC(=O)N

Origin of Product

United States

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